2-Fluoro-5-(3,4-methylenedioxyphenyl)phenol
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Overview
Description
2-Fluoro-5-(3,4-methylenedioxyphenyl)phenol is an organic compound characterized by the presence of a fluorine atom, a methylenedioxy group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(3,4-methylenedioxyphenyl)phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is critical to the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-(3,4-methylenedioxyphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the fluorine atom or the methylenedioxy group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of de-fluorinated or de-methylenedioxy derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
2-Fluoro-5-(3,4-methylenedioxyphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(3,4-methylenedioxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the methylenedioxy group can enhance the compound’s stability and reactivity. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
3,4-Methylenedioxyphenylpropan-2-one: Similar in structure but lacks the fluorine atom.
2-Fluoro-5-(3,4-methylenedioxyphenyl)phenol: Unique due to the presence of both the fluorine atom and the methylenedioxy group.
Uniqueness: this compound is unique due to its combination of a fluorine atom, a methylenedioxy group, and a phenol group. This combination imparts specific chemical and physical properties that make it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2-fluorophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-10-3-1-8(5-11(10)15)9-2-4-12-13(6-9)17-7-16-12/h1-6,15H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJNVKBBWKAYIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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